

# "4-(1-Pyrazolyl)-2-butanone" spectroscopic data

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## Compound of Interest

Compound Name: 4-(1-Pyrazolyl)-2-butanone

CAS No.: 89943-03-3

Cat. No.: B1298281

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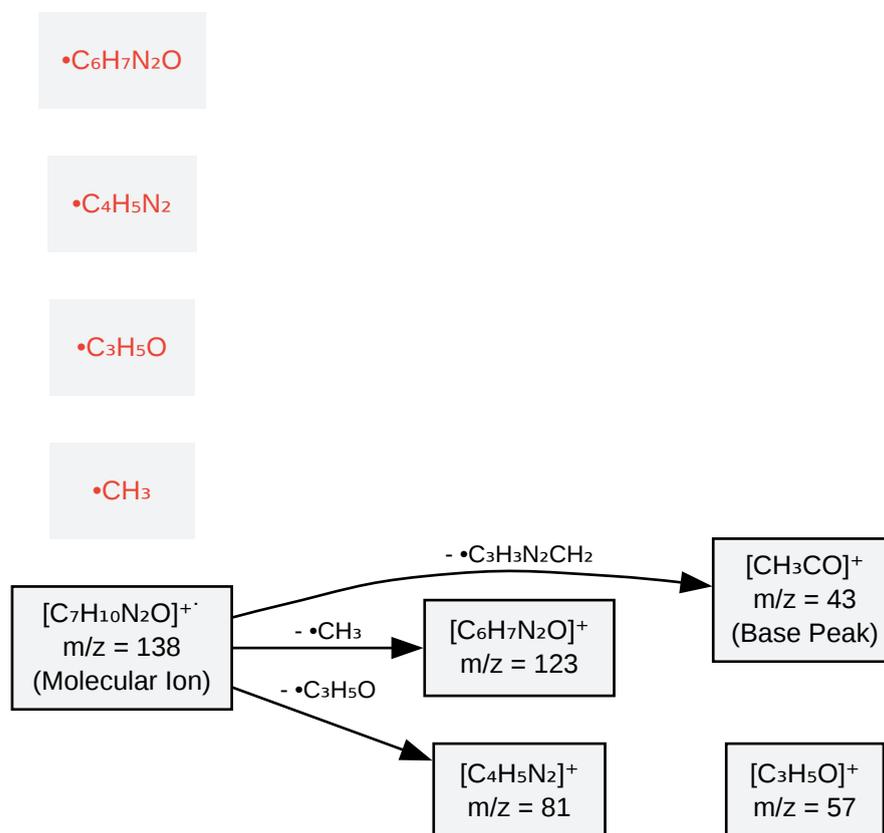
An In-depth Technical Guide to the Spectroscopic Characterization of **4-(1-Pyrazolyl)-2-butanone**

## Abstract

This technical guide provides a comprehensive analysis of the expected spectroscopic signature of **4-(1-Pyrazolyl)-2-butanone** (CAS No. 89943-03-3; Molecular Formula: C<sub>7</sub>H<sub>10</sub>N<sub>2</sub>O; Molecular Weight: 138.17 g/mol). As a molecule incorporating both a heterocyclic pyrazole ring and a ketone functional group, its structural elucidation relies on the synergistic interpretation of multiple spectroscopic techniques. This document serves as a reference for researchers, scientists, and drug development professionals, offering a detailed breakdown of the predicted <sup>1</sup>H NMR, <sup>13</sup>C NMR, Infrared (IR), and Mass Spectrometry (MS) data. The interpretation is grounded in fundamental principles of spectroscopy and supported by data from analogous chemical structures reported in peer-reviewed literature.

## Molecular Structure and Nomenclature

**4-(1-Pyrazolyl)-2-butanone** is a derivative of butanone where a pyrazole ring is attached via its N1 position to the C4 of the butane chain. Understanding this structure is fundamental to interpreting its spectral data. For clarity in the subsequent NMR analysis, the carbon and proton positions are systematically numbered.



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Caption: Predicted EI-MS fragmentation pathway for **4-(1-pyrazolyl)-2-butanone**.

Interpretation of Fragmentation:

- m/z = 123: Loss of a methyl radical (•CH<sub>3</sub>, 15 Da) via alpha-cleavage, a common fragmentation for ketones.
- m/z = 81: Cleavage of the C6-C7 bond, resulting in the stable pyrazolyl-methyl cation.
- m/z = 57: Cleavage of the N1-C6 bond, resulting in the butanone fragment cation.
- m/z = 43: Alpha-cleavage resulting in the formation of the highly stable acylium ion ([CH<sub>3</sub>CO]<sup>+</sup>). This is often the most abundant fragment (the base peak) in the mass spectra of methyl ketones. [1][2]

## Conclusion

The combination of these four spectroscopic techniques provides a robust and self-validating dataset for the structural confirmation of **4-(1-Pyrazolyl)-2-butanone**. The  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra will precisely map the carbon-hydrogen framework, IR spectroscopy will confirm the presence of the key ketone functional group, and mass spectrometry will verify the molecular weight and provide a fragmentation pattern consistent with the proposed structure. This guide provides the expected data and interpretation, serving as a reliable benchmark for researchers working with this compound and its derivatives.

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